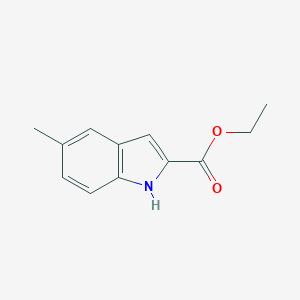

Ethyl-5-methylindol-2-carboxylat

Übersicht

Beschreibung

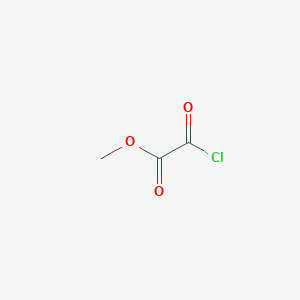

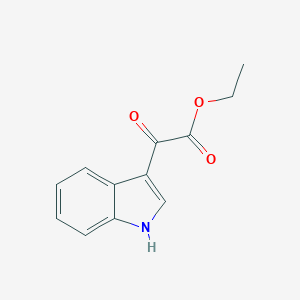

Ethyl 5-methylindole-2-carboxylate (5-Methylindole-2-carboxylic acid ethyl ester) is an indole derivative. Indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents. It is formed during the Fischer indolization of ethyl pyruvate 2-[2-(methanesulfonyloxy)-4-methyl]phenylhydrazine.

Wissenschaftliche Forschungsanwendungen

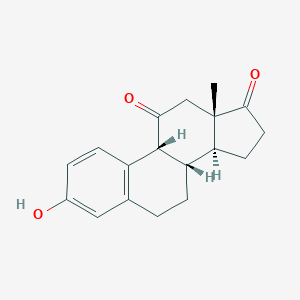

Synthese von Oxazino[4,3-a]indolen

Ethyl-5-methylindol-2-carboxylat: wird als Reaktant bei der Synthese von Oxazino[4,3-a]indolen durch Kaskade Additions-Cyclisierungsreaktionen verwendet . Diese Verbindungen sind aufgrund ihrer potenziellen pharmakologischen Eigenschaften von Interesse, darunter Antitumor- und antimikrobielle Aktivitäten.

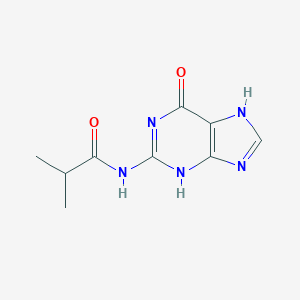

Entwicklung von Cannabinoid CB1-Rezeptor-Antagonisten

Diese Verbindung dient als Vorstufe für die Herstellung von Indolcarboxamiden, die als Antagonisten für den Cannabinoid CB1-Rezeptor wirken . Diese Antagonisten werden für therapeutische Anwendungen bei Fettleibigkeit, Sucht und Stoffwechselstörungen untersucht.

Entzündungshemmende und Analgetika

Forscher verwenden This compound, um Indol-3-propionsäuren herzustellen . Diese Säuren zeigen entzündungshemmende und schmerzlindernde Eigenschaften, was sie zu Kandidaten für die Entwicklung neuer Schmerzmittel macht.

Friedel-Crafts-Acylierungsreaktionen

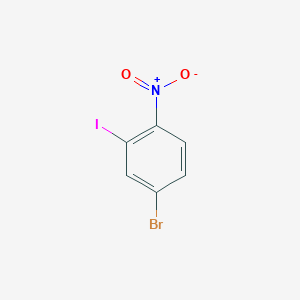

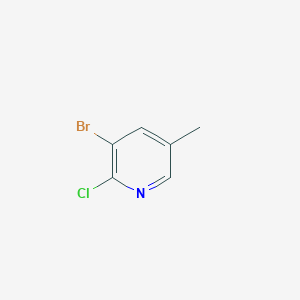

In der organischen Synthese wird This compound in der Friedel-Crafts-Acylierung mit Nitrobenzoylchlorid verwendet . Diese Reaktion wird verwendet, um Acylgruppen in aromatische Verbindungen einzuführen, was ein wichtiger Schritt bei der Synthese einer Vielzahl organischer Moleküle ist.

Oximierungsreaktionen

Die Verbindung ist auch ein Reaktant für Oximierungsreaktionen . Oxime sind wichtige Zwischenprodukte bei der Synthese verschiedener Pharmazeutika, Agrochemikalien und werden auch in der analytischen Chemie als Derivatisierungsmittel verwendet.

Pharmazeutischer Baustein

Das Indolringsystem, das in This compound zu finden ist, ist ein entscheidender Baustein in der pharmazeutischen Synthese <a aria-label="2: this compound" data-citationid="437386d5-d879-c9aa-891f-cc4f827cd1da-39" h="ID=SER

Wirkmechanismus

Target of Action

Ethyl 5-methylindole-2-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

It’s known that indole derivatives interact with their targets in the body, leading to various biologically vital properties .

Biochemical Pathways

Indole derivatives are known to influence several biochemical pathways due to their wide range of biological activities .

Result of Action

Indole derivatives are known for their potential in the treatment of various disorders, including cancer and microbial infections .

Action Environment

It’s soluble in methanol and dichloromethane but insoluble in water . It should be stored away from strong oxidizing agents in cool, dry conditions in well-sealed containers .

Eigenschaften

IUPAC Name |

ethyl 5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-6-8(2)4-5-10(9)13-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVFKXFOPNKHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283326 | |

| Record name | Ethyl 5-methylindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16382-15-3 | |

| Record name | 16382-15-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-methylindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

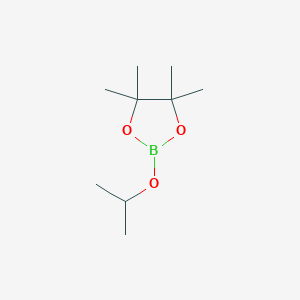

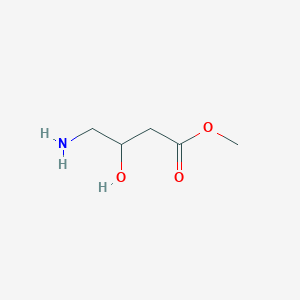

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)

![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)